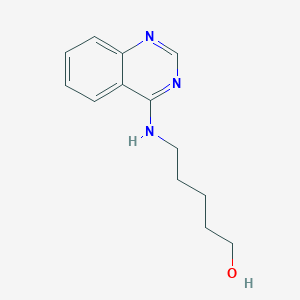
5-(Quinazolin-4-ylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Quinazolin-4-ylamino)pentan-1-ol is an organic compound that belongs to the class of quinazoline derivatives. It is a biologically active molecule that has been extensively studied for its potential applications in various fields of scientific research.
Scientific Research Applications
5-(Quinazolin-4-ylamino)pentan-1-ol has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Mechanism of Action
The mechanism of action of 5-(Quinazolin-4-ylamino)pentan-1-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has been shown to modulate the activity of certain receptors in the brain that are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
5-(Quinazolin-4-ylamino)pentan-1-ol has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(Quinazolin-4-ylamino)pentan-1-ol is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to exhibit potent anticancer activity and has potential applications in the treatment of neurodegenerative diseases. However, one limitation of 5-(Quinazolin-4-ylamino)pentan-1-ol is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(Quinazolin-4-ylamino)pentan-1-ol. One area of research is the development of more efficient synthesis methods that can yield higher purity products. Another area of research is the investigation of the mechanism of action of 5-(Quinazolin-4-ylamino)pentan-1-ol, which may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to investigate the potential applications of 5-(Quinazolin-4-ylamino)pentan-1-ol in other areas of scientific research, such as immunology and inflammation.
Synthesis Methods
The synthesis of 5-(Quinazolin-4-ylamino)pentan-1-ol involves the condensation reaction of 4-aminoquinazoline with 1-pentanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds under reflux conditions and yields the desired product as a white solid. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
5-(quinazolin-4-ylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUMZLAJNULFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)



![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)


![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)